Propylzinc bromide, 0.50 M in THF
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Overview
Description
Propylzinc bromide, 0.50 M in THF is an organozinc compound with the chemical formula C3H7BrZn. It is a colorless to yellowish solid that is highly reactive and sensitive to air and moisture. This compound is primarily used as a halogenation reagent in organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylzinc bromide, 0.50 M in THF can be synthesized through the reaction of n-propyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the compound from reacting with air or moisture .
Industrial Production Methods
Industrial production of n-propylzinc bromide involves the reaction of n-propyl bromide with zinc powder in THF under controlled conditions. The reaction mixture is then purified through distillation and washing to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Propylzinc bromide, 0.50 M in THF undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from reactions involving n-propylzinc bromide depend on the specific reaction conditions and reagents used. For example, in Negishi coupling reactions, the major products are often complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
Propylzinc bromide, 0.50 M in THF has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates.
Materials Science: It is used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of n-propylzinc bromide involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in cross-coupling reactions. The compound’s reactivity is due to the presence of the zinc atom, which can form strong bonds with carbon atoms, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Methylzinc bromide
- Ethylzinc bromide
- Butylzinc bromide
Uniqueness
Propylzinc bromide, 0.50 M in THF is unique due to its specific reactivity and the types of reactions it can undergo. Compared to other organozinc compounds, it offers distinct advantages in terms of selectivity and efficiency in organic synthesis .
Properties
Molecular Formula |
C3H7BrZn |
---|---|
Molecular Weight |
188.4 g/mol |
IUPAC Name |
bromozinc(1+);propane |
InChI |
InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
BXIZKCIGQKZYGR-UHFFFAOYSA-M |
Canonical SMILES |
CC[CH2-].[Zn+]Br |
Origin of Product |
United States |
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